锰;(Z)-5,5,5-三氟-4-羟基戊-3-烯-2-酮

描述

Manganese is a hard, brittle, silvery metal . It is too brittle to be of much use as a pure metal and is mainly used in alloys, such as steel . Steel contains about 1% manganese, to increase the strength and also improve workability and resistance to wear .

Molecular Structure Analysis

The molecular structure of manganese compounds can vary widely. For example, two new manganese(III) Schiff base complexes were synthesized and characterized by UV–Vis absorption spectra, FT-IR, TGA Analyses, and single-crystal X-ray diffraction technique .Chemical Reactions Analysis

Manganese ions can undergo various reactions. For example, in the presence of aqueous ammonia, white Mn(OH)2 precipitates . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis

Manganese is a gray-white, hard, and very brittle metal . It tarnishes on exposure to air and oxidizes to manganese when heated . It dissolves readily in dilute acids .科学研究应用

纳米级氧化锰

锰由于其多种氧化态,形成了广泛的氧化物,在健康、催化等领域具有重要应用。合成策略的进步导致了对纳米级氧化锰的探索,揭示了其出色的结构、光学、催化、磁性和传输特性。这些特性为对全球社会至关重要的各种应用(如医疗保健和环境可持续性)开辟了新的机会(Ghosh,2020)。

烯烃环氧化催化

锰(III)配合物已被用于烯烃环氧化中,展示了锰在合成化学中的作用。研究用于环氧化反应的静电结合到反带电载体上的锰卟啉证明了锰作为催化剂的多功能性和效率。该应用突出了锰在有机合成和工业化学中的重要性(Sacco 等人,2001)。

锰-氧键合

对锰-氧键合的研究旨在了解其在生物和合成过程中的影响。稳定、高自旋三角双锥形锰配合物的合成突出了锰化学的基本方面及其在催化和环境修复中的潜在应用(Park 等人,2015)。

柠檬酸锰配合物

单核柠檬酸锰配合物的合成提供了对生物介质中锰形态的见解。这些配合物与了解锰对人类的有益和毒性作用有关,突出了该元素在生物医学和毒理学中的作用(Matzapetakis 等人,2000)。

碳二亚胺锰

碳二亚胺锰 (MnNCN) 的合成和表征揭示了其在磁性材料中的潜力。这项研究扩展了人们对锰在材料科学中应用的认识,特别是在开发新型磁性和电子材料方面(Liu 等人,2005)。

作用机制

Target of Action

The primary targets of manganese-based compounds are often metal-dependent enzymes and proteins within cells . These targets play crucial roles in various biological processes, including cellular metabolism, immune response, and signal transduction .

Mode of Action

Manganese-based compounds interact with their targets through various mechanisms. For instance, they can bind to metal-dependent enzymes, altering their function and leading to changes in cellular processes . Additionally, manganese-based compounds can also act as chelating agents, selectively depriving cells of essential metal ions such as iron, zinc, and manganese itself, thereby inhibiting bacterial growth .

Biochemical Pathways

Manganese-based compounds can affect several biochemical pathways. For example, they can stimulate the cGAS-STING pathway, a promising immunotherapeutic strategy for cancer treatment . They can also influence the metabolism of alpha-linolenic acid, biosynthesis of unsaturated fatty acids, galactose metabolism, pantothenate and CoA biosynthesis, pentose phosphate pathway, and carbon metabolism .

Pharmacokinetics

The pharmacokinetics of manganese-based compounds involve their absorption, distribution, metabolism, and excretion (ADME). These compounds can effectively migrate through biological membranes by means of passive diffusion . Their solubility and lipophilicity also play a significant role in their bioavailability .

Result of Action

The molecular and cellular effects of manganese-based compounds are diverse. They can damage DNA, inhibit histone deacetylases (HDACs) and poly adenosine diphosphate-ribose polymerase (PARP) to impede the repair of DNA damage, thereby promoting the leakage of DNA fragments into the cytoplasm . These DNA fragments can activate the cGAS-STING pathway, initiating an innate immune response and a two-way communication between tumor cells and neighboring immune cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of manganese-based compounds. For instance, the presence of other metals in the environment can affect the binding affinities of manganese-based compounds, thereby influencing their antibacterial properties . Moreover, the pH of the environment can also impact the solubility and hence the bioavailability of these compounds .

安全和危害

属性

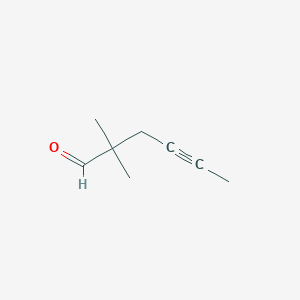

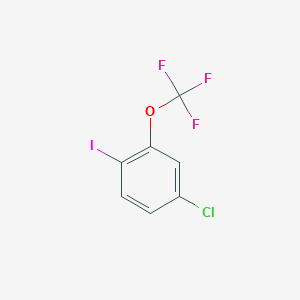

IUPAC Name |

manganese;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5F3O2.Mn/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/b2*4-2-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPUQADKSVBDBE-BGHCZBHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F6MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 90471367 | |

CAS RN |

20080-72-2 | |

| Record name | Bis(trifluoro-2,4-pentanedionato)manganese(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)

amine hydrochloride](/img/structure/B1459529.png)

![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)

![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)